A-317567 is a small molecule that acts as a non-specific inhibitor of acid-sensing ion channels, particularly ASIC3 (acid-sensing ion channel 3). This compound has been studied for its potential therapeutic applications in managing chronic pain and possibly ischemic stroke. Unlike traditional diuretics, A-317567 does not exhibit natriuretic effects and shows selectivity towards ASICs over other members of the epithelial sodium channel superfamily, making it a candidate for further pharmacological exploration .
A-317567 was developed by Abbott Laboratories and belongs to the class of amidine compounds. It is structurally distinct from other ASIC inhibitors such as amiloride, which is a well-known diuretic. The compound's classification as an ASIC inhibitor positions it within the broader category of neuropharmacological agents aimed at treating pain and neurological disorders .
The synthesis of A-317567 involves several key steps, primarily utilizing techniques such as Suzuki cross-coupling and Sonogashira coupling. The process begins with commercially available 7-hydroxy-isoquinoline, which is converted into triflate and subsequently coupled with vinyl potassium fluoroborate to yield olefins. The amidine structure is formed through a series of reactions including cyclopropanation and nitrile conversion .
Key Steps in Synthesis:
The synthesis pathway emphasizes the strategic use of functional group transformations to achieve the desired chemical structure efficiently .
A-317567 features a complex molecular structure characterized by an amidine functional group. Its molecular formula is C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol. The structural properties play a crucial role in its interaction with ASIC channels.
The specific arrangement of atoms within A-317567 allows it to effectively bind to ASIC channels, inhibiting their activity under acidic conditions .
A-317567 undergoes various chemical reactions that are critical for its pharmacological activity. The compound primarily functions by blocking both sustained and transient currents in ASIC3 channels, which are activated under acidic conditions.
The ability of A-317567 to inhibit these currents is significant for its analgesic properties, particularly in conditions associated with chronic pain .
The mechanism by which A-317567 exerts its effects involves binding to the ASIC3 channel, preventing its activation by protons (H⁺ ions). This inhibition leads to a reduction in calcium influx into neurons, which is critical for pain signaling pathways.
This mechanism highlights the potential of A-317567 as an analgesic agent in treating conditions characterized by acid-induced pain .
A-317567 exhibits several notable physical and chemical properties that influence its pharmacological profile:
Understanding these properties is essential for optimizing the compound's formulation and delivery in clinical settings .
A-317567 has significant potential applications in scientific research and therapeutic development:
The ongoing exploration of A-317567's pharmacological properties may lead to new insights into pain management strategies and treatments for neurological disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: